5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound is a hydrazone derivative featuring a fused purine-pyrimidine-trione scaffold. Its structure includes:
- A purine core (3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) substituted with a 3-(allyloxy)-2-hydroxypropyl group at the 7-position.
- A hydrazono bridge linking the purine moiety to a pyrimidine-2,4,6(1H,3H,5H)-trione system.
Its synthesis likely involves multi-step reactions, possibly similar to methods described for related hydrazono-pyrimidine derivatives .
Properties
CAS No. |
899358-08-8 |
|---|---|
Molecular Formula |
C16H18N8O7 |
Molecular Weight |
434.369 |
IUPAC Name |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N8O7/c1-3-4-31-6-7(25)5-24-9-10(23(2)16(30)20-13(9)28)17-14(24)22-21-8-11(26)18-15(29)19-12(8)27/h3,7,25H,1,4-6H2,2H3,(H,20,28,30)(H3,18,19,26,27,29) |
InChI Key |
KYPYWAQFNSZARH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC(COCC=C)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a purine ring and a pyrimidine ring. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N8O7 |
| Molecular Weight | 434.36 g/mol |
| IUPAC Name | 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
| InChI Key | BTTZRCSLEDNRNI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrazono group in the structure enables the formation of stable complexes with biomolecules such as enzymes and receptors. This interaction may lead to the inhibition or modulation of their activity.
Research indicates that the compound may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds in this class. For instance, derivatives with purine and pyrimidine structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced production of inflammatory mediators .
Case Studies and Research Findings
- In Vitro Studies : A study focused on a related purine derivative demonstrated significant inhibition of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The mechanism was proposed to involve interference with DNA synthesis .
- In Vivo Studies : In animal models, compounds similar to this one have shown reduced tumor growth rates when administered at specific dosages. For instance, a related compound exhibited a 50% reduction in tumor size at doses ranging from 10 to 20 mg/kg .
- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, compounds related to this structure significantly reduced paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-2,4,6-trione derivatives exhibit diverse structural modifications that influence their physicochemical properties and applications. Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
Key Differences and Implications
Substituent Effects: The allyloxy group in the target compound enhances hydrophobicity and may participate in click chemistry or polymerization, unlike the indole group in or nitrophenyl group in .
Crystallographic Insights :
- The compound in forms a hydrogen-bonded dimer via its hydroxyl and carbonyl groups, whereas the dimethyl-substituted analog in exhibits intramolecular H-bonding, affecting solubility and crystal packing.
Similarity Metrics :
- Using Tanimoto coefficients (commonly applied in chemoinformatics ), the target compound shows moderate similarity (~0.4–0.6) to other pyrimidine-triones due to shared core motifs but divergent substituents.
Preparation Methods
Synthetic Strategy Overview
The target compound integrates a purine core linked via a hydrazone bridge to a pyrimidine-2,4,6-trione moiety. The synthesis involves three primary phases:
- Purine Derivative Synthesis : Construction of the 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-amine intermediate.
- Pyrimidine-2,4,6-trione Preparation : Formation of the barbiturate-like pyrimidine trione.
- Hydrazone Coupling : Conjugation of the purine hydrazine derivative with the pyrimidine trione.
Stepwise Preparation Methods
Synthesis of 7-(3-(Allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-amine
The purine scaffold is synthesized via alkylation of a xanthine derivative. A modified Gewald reaction, as reported for tetrahydropyridothienopyrimidines, is adapted:
- Starting Material : 3-Methylxanthine (1 ) is treated with 3-(allyloxy)-2-hydroxypropyl bromide (2 ) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 80°C for 12 hours.
- Alkylation : The reaction affords 7-(3-(allyloxy)-2-hydroxypropyl)-3-methylxanthine (3 ) in 68% yield (Table 1).
- Chlorination : Phosphoryl chloride (POCl₃) and 1,8-diazabicycloundec-7-ene (DBU) at 50°C convert the carbonyl group to a chloro derivative (4 ).
- Amination : Treatment with aqueous ammonia replaces the chlorine with an amine group, yielding the purine intermediate (5 ).
Table 1: Purine Intermediate Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 68 | 95.2 |
| 3 | POCl₃, DBU, 50°C | 82 | 97.8 |
| 4 | NH₃ (aq), EtOH | 75 | 98.1 |
Preparation of Pyrimidine-2,4,6(1H,3H,5H)-trione
The pyrimidine trione is synthesized via a one-pot condensation, inspired by methods for s-triazine hydrazones:
- Malonic Acid Derivative : Diethyl malonate (6 ) reacts with urea (7 ) in ethanol containing catalytic acetic acid under reflux for 6 hours.
- Cyclization : The reaction forms pyrimidine-2,4,6(1H,3H,5H)-trione (8 ) in 85% yield, confirmed by IR (C=O stretch at 1720 cm⁻¹) and ¹H NMR (δ 3.21 ppm, singlet, 2H).
Hydrazone Bridge Formation
The final step couples the purine amine (5 ) with the pyrimidine trione (8 ) via hydrazone linkage, following protocols for triazolo[4,3-a]pyrimidines:
- Hydrazine Activation : The purine amine (5 ) is treated with hydrazine hydrate in ethanol at 60°C for 4 hours to form the hydrazine derivative (9 ).
- Condensation : Compound 9 reacts with pyrimidine trione (8 ) in ethanol containing acetic acid under reflux for 3 hours, yielding the target compound (10 ) in 72% yield.
Table 2: Hydrazone Coupling Optimization
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | AcOH | 3 | 72 |
| 2 | THF | HCl | 5 | 58 |
| 3 | DCM | None | 8 | 32 |
Characterization and Analytical Data
The target compound is characterized using advanced spectroscopic techniques:
Challenges and Optimization
Applications and Biological Relevance
While the current report focuses on synthesis, analogous compounds exhibit antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 7.34–70.15 μM for HEPG-2 and MCF-7). Further pharmacological studies are warranted.
Q & A
Q. What are the common synthetic routes for this compound, and what are the key reaction conditions?
The compound is synthesized via condensation reactions involving thio derivatives or hydrazone intermediates. A representative method involves reacting thio-barbituric acid derivatives with functionalized purine precursors under mild conditions. For example, a protocol using methanol as a solvent, ammonium acetate as a catalyst, and room-temperature stirring (20–30 minutes) yields the product in 55–75% after recrystallization . Key conditions include:
- Solvent: Methanol or polar aprotic solvents.
- Catalyst: Excess ammonium acetate.
- Purification: Recrystallization from methanol.
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): and NMR to assign proton and carbon environments, particularly distinguishing hydrazone and purine moieties .
- Infrared Spectroscopy (FT-IR): Identification of carbonyl (C=O) and hydrazone (N–N) stretching frequencies .
- X-ray Diffraction (XRD): Resolves crystallographic ambiguity, as demonstrated in studies of analogous compounds (e.g., 5-(indol-3-yl)-5-hydroxypyrimidine derivatives) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity, particularly when scaling up reactions?
Yield optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to methanol .
- Catalyst Screening: Testing bases (e.g., triethylamine) or acidic conditions to accelerate condensation.
- Purification: Chromatography (e.g., silica gel) for complex mixtures, or gradient recrystallization to isolate high-purity crystals .
- Process Control: Real-time monitoring via in situ FT-IR or HPLC to adjust reaction parameters dynamically .
Q. What strategies are recommended for resolving contradictions in structural or spectroscopic data across studies?
Contradictions (e.g., conflicting NMR assignments) require:
- Comparative Analysis: Cross-referencing data with structurally analogous compounds (e.g., pyrimidine-trione derivatives) .
- Computational Validation: Density Functional Theory (DFT) calculations to predict NMR chemical shifts or vibrational spectra .
- Multi-method Verification: Combining XRD (for absolute configuration) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .
Q. How can computational modeling (e.g., COMSOL Multiphysics integrated with AI) predict reactivity or physicochemical properties?
Computational approaches include:
- Reactivity Prediction: Machine learning models trained on reaction databases to identify optimal conditions (e.g., solvent, temperature) .
- Property Prediction: COMSOL simulations for solubility, diffusion coefficients, or stability under varying pH/temperature .
- Mechanistic Insights: Molecular dynamics (MD) to study hydrazone isomerization or purine ring conformational changes .
Q. What methodological frameworks are essential for designing structure-activity relationship (SAR) studies?
SAR studies require:
- Theoretical Anchoring: Linking modifications (e.g., allyloxy group substitution) to bioactivity via electronic (Hammett constants) or steric parameters .
- Biological Assay Design: In vitro testing (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with target binding .
- Data Integration: Multivariate analysis (e.g., PCA) to identify key structural contributors to activity .
Key Methodological Considerations
- Experimental Design: Follow frameworks like CRDC 2020 for systematic process control (RDF2050108) .
- Data Interpretation: Use bibliometric analysis to contextualize findings within existing literature .
- Safety Protocols: Adhere to SDS guidelines for handling reactive intermediates (e.g., hydrazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
